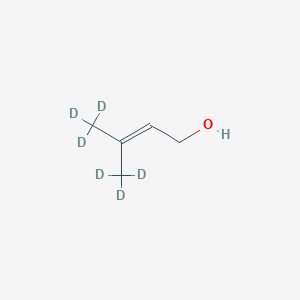

3-Methyl-2-buten-1-ol-d6

Vue d'ensemble

Description

Prenol-d6, also known as 3-methyl-2-buten-1-ol-d6, is a deuterated form of prenol. Prenol is an unsaturated alcohol with the molecular formula C5H10O. The deuterated version, Prenol-d6, is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prenol-d6 can be synthesized through the deuteration of prenol. This process involves the exchange of hydrogen atoms in prenol with deuterium atoms. One common method is the reaction of prenol with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuteration.

Industrial Production Methods

Industrial production of Prenol-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Prenol-d6 undergoes several types of chemical reactions, including:

Oxidation: Prenol-d6 can be oxidized to form prenal-d6 (3-methyl-2-butenal-d6) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Prenol-d6 can be reduced to form isoprenol-d6 (3-methyl-3-buten-1-ol-d6) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Prenol-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Prenal-d6 (3-methyl-2-butenal-d6)

Reduction: Isoprenol-d6 (3-methyl-3-buten-1-ol-d6)

Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives of Prenol-d6.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

3-Methyl-2-buten-1-ol-d6 is utilized as a reagent in organic synthesis, particularly for the protection of carboxylic acids. It forms 3-methyl-2-buten-1-yl (prenyl) esters, which are valuable intermediates in the synthesis of various organic compounds. This esterification process is crucial for synthesizing more complex molecules while preventing unwanted reactions during subsequent steps .

Synthesis of Isotope-Labeled Compounds

The deuterated version, this compound, is particularly important in the synthesis of isotope-labeled compounds used in metabolic studies and tracer experiments. Its incorporation into biological systems allows researchers to track metabolic pathways and interactions within living organisms .

Fragrance and Flavor Industry

Fragrance Ingredient

this compound is widely used as a fragrance component in cosmetics and detergents. Its pleasant odor profile makes it suitable for various applications in the personal care industry. The compound's stability and solubility enhance its utility as a fragrance ingredient .

Flavoring Agent

In addition to its use in fragrances, this compound can also serve as a flavoring agent due to its aromatic properties. It is often found in formulations aimed at enhancing the sensory experience of food products .

Analytical Chemistry

Mass Spectrometry Applications

The deuterated form of 3-methyl-2-buten-1-ol serves as an internal standard in mass spectrometry. Its unique isotopic signature allows for accurate quantification of compounds in complex mixtures, making it invaluable in analytical laboratories .

Chromatography Studies

In high-performance liquid chromatography (HPLC), this compound can be used to analyze other prenol lipids and their derivatives. The presence of deuterium helps improve the resolution and sensitivity of chromatographic techniques, facilitating better separation and identification of analytes .

Case Study 1: Metabolic Tracing with Deuterated Compounds

A study conducted by researchers utilized this compound as a tracer to investigate metabolic pathways in yeast cells. The incorporation of this compound allowed for the identification of specific metabolic routes that are otherwise difficult to trace using non-labeled compounds.

Case Study 2: Fragrance Development

In fragrance formulation studies, the use of this compound helped perfumers understand the interaction between various fragrance components. The deuterated version provided insights into how different molecules behave when combined, leading to more sophisticated scent profiles.

Mécanisme D'action

The mechanism of action of Prenol-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in Prenol-d6 provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoprenol-d6: Another deuterated unsaturated alcohol with similar applications in research.

Geraniol-d6: A deuterated form of geraniol used in studies involving terpenoid biosynthesis.

Farnesol-d6: A deuterated form of farnesol used in lipid metabolism studies.

Uniqueness

Prenol-d6 is unique due to its specific structure and the presence of deuterium atoms, which make it an excellent tracer in metabolic studies. Its ability to undergo various chemical reactions and its applications in multiple fields of research highlight its versatility and importance.

Activité Biologique

3-Methyl-2-buten-1-ol-d6 (CAS Number: 53439-16-0) is a deuterated form of 3-Methyl-2-buten-1-ol, a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHDO

- Molecular Weight : 92.171 g/mol

- Assay : ≥ 95% purity

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, which can be classified into several categories:

- Antimicrobial Activity

- Cellular Processes

- Signal Transduction Pathways

- Neuronal Signaling

Study 1: Antiviral Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antiviral activity against the influenza virus. The compound was shown to inhibit viral replication in vitro, suggesting its potential as an antiviral agent .

Study 2: Apoptosis Induction in Cancer Cells

In a separate investigation, the compound was tested on various cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapeutics .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.